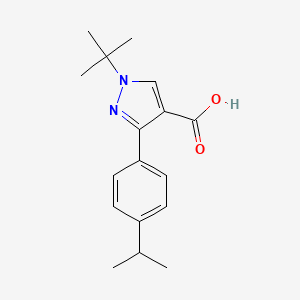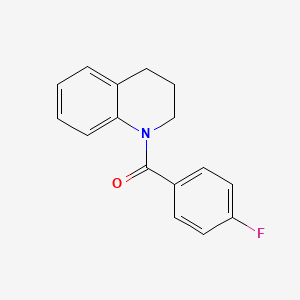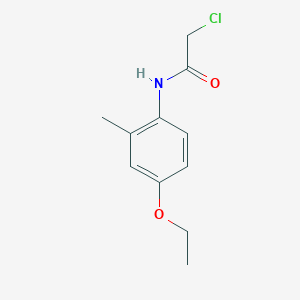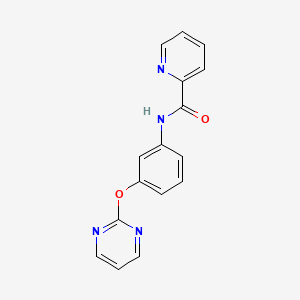
1-Tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TPPC and has been synthesized using various methods. TPPC has been found to have several biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of TPPC is not fully understood. However, it has been suggested that TPPC may exert its effects by inhibiting the activity of certain enzymes involved in inflammation and cancer. Additionally, TPPC may also modulate the activity of certain signaling pathways involved in these processes.
Biochemical and Physiological Effects:
TPPC has been found to have several biochemical and physiological effects. For example, TPPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, TPPC has been found to induce apoptosis (programmed cell death) in cancer cells. TPPC has also been found to modulate the activity of certain signaling pathways involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPPC has several advantages for use in lab experiments. For example, TPPC has been found to be relatively stable under various conditions, making it suitable for use in long-term experiments. Additionally, TPPC has been found to be relatively non-toxic, making it suitable for use in cell culture experiments. However, TPPC has some limitations. For example, TPPC is relatively insoluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on TPPC. One area of research is the development of new synthesis methods for TPPC that are more efficient and yield higher purity. Another area of research is the identification of the specific enzymes and signaling pathways targeted by TPPC. Additionally, further research is needed to determine the efficacy and safety of TPPC in animal models and human clinical trials. Finally, the potential applications of TPPC in other areas of research, such as neurodegenerative diseases, should be explored.
Métodos De Síntesis
TPPC can be synthesized using a variety of methods, including the reaction of 1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole with chloroacetic acid in the presence of a base. Another method involves the reaction of 1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole with ethyl chloroformate in the presence of a base. The synthesis of TPPC has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
TPPC has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicine. TPPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, TPPC has been found to have anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)12-6-8-13(9-7-12)15-14(16(20)21)10-19(18-15)17(3,4)5/h6-11H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZJZUNKYZTNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-dimethyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7498616.png)
![3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B7498621.png)
![N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498622.png)
![2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498630.png)

![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)

![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)

![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)

![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
